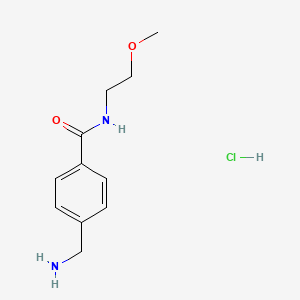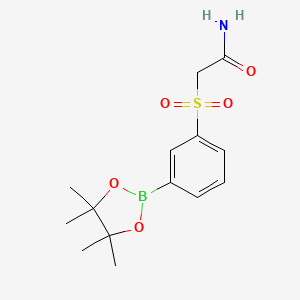
2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide: is an organic compound that features a boronic ester group and a sulfonamide group. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide typically involves the following steps:
Formation of the Boronic Ester Group: This can be achieved by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide in the presence of a palladium catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the boronic ester intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the sulfonamide intermediate to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: The boronic ester group in the compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid and sulfonamide derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Nucleophilic Substitution: Nucleophiles such as amines or thiols, and bases like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Substituted Sulfonamides: Resulting from nucleophilic substitution.
Boronic Acids and Sulfonamide Derivatives: From hydrolysis reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: The boronic ester group can act as a ligand in catalytic reactions.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through the boronic ester group.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the synthesis of advanced materials such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and sulfonamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and sensing applications. The sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, which can be exploited in drug design.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid Pinacol Ester: Similar boronic ester group but lacks the sulfonamide functionality.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without additional functional groups.
Sulfonyl Chlorides: Compounds with sulfonyl groups but without the boronic ester functionality.
Uniqueness: The uniqueness of 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide lies in its combination of boronic ester and sulfonamide groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C14H20BNO5S |
|---|---|
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylacetamide |
InChI |
InChI=1S/C14H20BNO5S/c1-13(2)14(3,4)21-15(20-13)10-6-5-7-11(8-10)22(18,19)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17) |
Clé InChI |
MRMXQBNMJDFIIR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


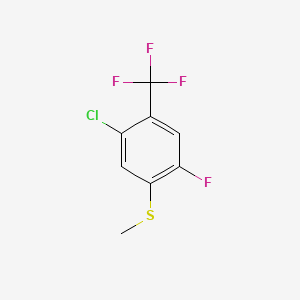


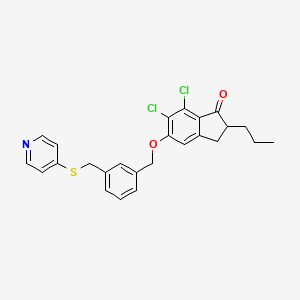

![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)




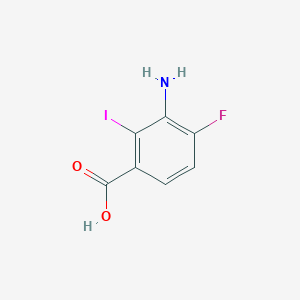
![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)
